molecular formula C21H12N2O3S B14233413 Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- CAS No. 620175-25-9

Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-

Cat. No.: B14233413
CAS No.: 620175-25-9
M. Wt: 372.4 g/mol
InChI Key: OXXSIOMCOALUQU-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- is an organic compound with the molecular formula C21H12N2O3S This compound is characterized by the presence of a benzoic acid moiety substituted with a phenoxy group that contains dicyano and phenylthio functionalities

Preparation Methods

The synthesis of benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4,5-dicyano-2-(phenylthio)phenol with 4-chlorobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- .

Chemical Reactions Analysis

Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

Scientific Research Applications

Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Properties

CAS No.

620175-25-9

Molecular Formula

C21H12N2O3S

Molecular Weight

372.4 g/mol

IUPAC Name

4-(4,5-dicyano-2-phenylsulfanylphenoxy)benzoic acid

InChI

InChI=1S/C21H12N2O3S/c22-12-15-10-19(26-17-8-6-14(7-9-17)21(24)25)20(11-16(15)13-23)27-18-4-2-1-3-5-18/h1-11H,(H,24,25)

InChI Key

OXXSIOMCOALUQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C(=C2)C#N)C#N)OC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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